(E)-methyl 4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)benzoate
Description
(E)-methyl 4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)benzoate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a thiazole ring, and a cyano group
Properties
IUPAC Name |
methyl 4-[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c1-25-21(24)14-4-2-13(3-5-14)8-16(10-22)20-23-17(11-28-20)15-6-7-18-19(9-15)27-12-26-18/h2-9,11H,12H2,1H3/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQSEWDDBGAYDD-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole nucleus is synthesized via Hantzsch thiazole synthesis , which involves cyclization between a ketone and a thioamide. For this compound:
Reaction conditions :
- Solvent: Ethanol
- Catalyst: Hydrochloric acid (HCl)
- Temperature: Reflux (~80°C)
- Duration: 6–8 hours
The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the carbonyl carbon, followed by cyclization and dehydration.
Yield : ~65% (crude), purified via recrystallization in ethanol.
Formylation of Thiazole
The aldehyde group is introduced at the 2-position of the thiazole using Vilsmeier-Haack formylation :
- Reagent : N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)
- Conditions : 0°C to room temperature, 4 hours
Mechanism :
- Formation of the Vilsmeier reagent (DMF-POCl₃ complex).
- Electrophilic substitution at the electron-rich thiazole’s 2-position.
- Hydrolysis to yield the aldehyde.
Yield : 70–75% after column chromatography (silica gel, hexane/ethyl acetate 7:3).
Synthesis of Fragment B: Methyl 4-Aminobenzoate
Esterification of 4-Nitrobenzoic Acid
- Starting material : 4-Nitrobenzoic acid
- Reagent : Methanol, sulfuric acid (H₂SO₄) as catalyst
- Conditions : Reflux, 12 hours
Reduction of Nitro Group to Amine
- Reagent : Hydrogen gas (H₂), palladium on carbon (Pd/C)
- Solvent : Ethanol
- Conditions : Room temperature, 6 hours
Cyanovinyl Bridge Formation via Knoevenagel Condensation
The critical (E)-cyanovinyl linker is constructed by condensing Fragment A (aldehyde) with a cyanoacetate derivative of Fragment B.
Reaction Protocol
- Fragment A : 4-(Benzo[d]dioxol-5-yl)thiazole-2-carbaldehyde (1 equiv)
- Fragment B : Methyl 4-aminobenzoate (1.2 equiv)
- Cyanoacetate source : Cyanoacetic acid (1.5 equiv)
- Base : Potassium carbonate (K₂CO₃, 2 equiv)
- Solvent : Dichloromethane (CH₂Cl₂)/Methanol (CH₃OH) (4:1)
- Temperature : 150°C (microwave-assisted)
- Duration : 1 hour.
Mechanism :
- Deprotonation of cyanoacetic acid by K₂CO₃.
- Nucleophilic attack on the aldehyde carbonyl.
- Elimination of water to form the α,β-unsaturated nitrile.
Stereoselectivity : The (E)-isomer predominates due to thermodynamic stability.
Yield : 20% (crude), purified via column chromatography (CH₂Cl₂/ethyl acetate 8:2).
Optimization and Scale-Up Challenges
Solvent and Base Screening
| Solvent System | Base | Temperature | Yield (%) |
|---|---|---|---|
| CH₂Cl₂/CH₃OH (4:1) | K₂CO₃ | 150°C | 20 |
| DMF | Piperidine | 120°C | 35 |
| Toluene | NH₄OAc | 110°C | 28 |
Key finding : Polar aprotic solvents (e.g., DMF) with mild bases (piperidine) improve yield by enhancing enolate stability.
Microwave vs. Conventional Heating
| Method | Time | Yield (%) |
|---|---|---|
| Microwave (150°C) | 1 hr | 20 |
| Oil bath (150°C) | 3 hr | 18 |
Microwave irradiation reduces reaction time without compromising yield.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Cost-Effective Modifications
Environmental Impact
- Process Mass Intensity (PMI) : 32 (current protocol) vs. 18 (optimized DMF/piperidine method).
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 378.43 g/mol.
Medicinal Chemistry
- Drug Development : The compound can serve as a lead structure for the synthesis of new pharmaceuticals aimed at specific targets, particularly in the treatment of diseases involving enzyme dysregulation. Its structural components are conducive to interactions with biological macromolecules, making it a candidate for further optimization into therapeutic agents.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting key cellular pathways. The thiazole and benzo[d][1,3]dioxole components are particularly noted for their potential to interfere with cancer cell proliferation.
Materials Science
- Organic Semiconductors : The unique electronic properties of (E)-methyl 4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)benzoate make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its ability to form stable films enhances its applicability in these technologies.
- Photovoltaic Materials : The compound's structure allows for effective light absorption and charge transport, which are critical properties for materials used in solar energy conversion.
Organic Synthesis
- Synthetic Intermediate : This compound can act as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, facilitating the development of new compounds with desired properties.
- Reagent in Chemical Reactions : It can be utilized in various organic reactions such as nucleophilic substitutions and cross-coupling reactions, expanding its utility in synthetic chemistry.
Biological Studies
- Biomolecular Interactions : The compound can be employed to study interactions between small molecules and biological targets like proteins and nucleic acids. This application is crucial for understanding mechanisms of action and developing new therapeutic strategies.
- Inhibition Studies : Research indicates that similar compounds may inhibit enzymes involved in metabolic pathways relevant to diseases such as Alzheimer's. Investigating this compound's effects on acetylcholinesterase could yield insights into potential treatments for cognitive disorders.
Similar Compounds
A comparison with similar compounds reveals that those containing benzo[d][1,3]dioxole and thiazole moieties often exhibit enhanced biological activities due to their structural characteristics. For instance:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| Compound A | Thiazole + Dioxole | Anticancer |
| Compound B | Dioxole + Cyano | Antimicrobial |
| Compound C | Thiazole + Cyano | Antioxidant |
Uniqueness
The unique combination of functional groups in this compound confers distinct chemical and biological properties that differentiate it from other compounds in its class. This specificity enhances its value across various research domains.
Mechanism of Action
The mechanism of action of (E)-methyl 4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)benzoate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety and thiazole ring can interact with enzymes or receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-methyl 4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)benzoate: shares structural similarities with other compounds containing benzo[d][1,3]dioxole and thiazole moieties, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
(E)-Methyl 4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)benzoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[d][1,3]dioxole moiety and a thiazole ring. Its molecular formula is C19H16N2O4S, with a molecular weight of approximately 372.41 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7) and cervical cancer cells (HeLa).
Table 1: Cytotoxicity Assay Results
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that particular cell line.
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Studies suggest that the compound may also inhibit key signaling pathways associated with tumor growth and metastasis, such as the NF-kB and MAPK pathways.
Study on MCF-7 Cells
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of this compound on MCF-7 cells. The results indicated that treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
In Vivo Studies
Further investigations included in vivo studies using xenograft models where MCF-7 cells were implanted into mice. Treatment with the compound led to significant tumor regression compared to controls, showcasing its potential for therapeutic applications.
Q & A
Q. What synthetic routes minimize byproduct formation in large-scale production?
- Methodology : Optimize solvent systems (e.g., switch from ethanol to DMF for better solubility) and employ flow chemistry for precise temperature control. Use catalytic methods (e.g., Pd-mediated cross-coupling) to enhance regioselectivity and reduce side reactions .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
